![molecular formula C21H15FN2O2 B2362042 1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898419-14-2](/img/structure/B2362042.png)
1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of a fluorophenyl group in the compound could potentially enhance its antiviral capabilities through interaction with viral proteins or inhibition of viral replication.
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is well-documented. The structural features of “1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione” suggest that it may also possess anti-inflammatory activity, which could be explored for the treatment of chronic inflammatory diseases .
Anticancer Applications
Compounds with naphthalene and pyrazine moieties have been studied for their anticancer effects. The compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Its potential to act as a chemotherapeutic agent or in synergy with existing treatments is a promising area of research .
Antimicrobial Effects
Indole derivatives are known for their antimicrobial activity. The compound “1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione” could be evaluated against a range of bacterial and fungal pathogens to determine its efficacy as an antimicrobial agent .
Asymmetric Synthesis
The compound could serve as an intermediate in asymmetric synthesis due to its chiral centers. It may be used to produce enantiomerically pure substances, which are crucial in the pharmaceutical industry for creating drugs with specific desired effects .
Catalysis
Given its complex structure, the compound might be utilized as a ligand in catalytic processes, particularly in asymmetric catalysis. Its potential to coordinate with metals could lead to the development of new catalytic systems for various chemical reactions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-17-8-3-5-15(13-17)14-23-11-12-24(21(26)20(23)25)19-10-4-7-16-6-1-2-9-18(16)19/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVRIWZTXOYZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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